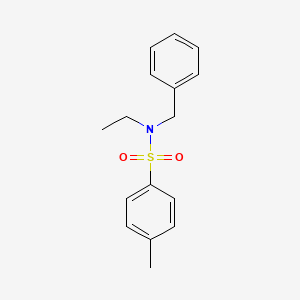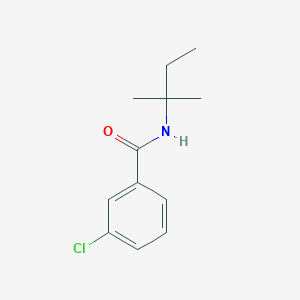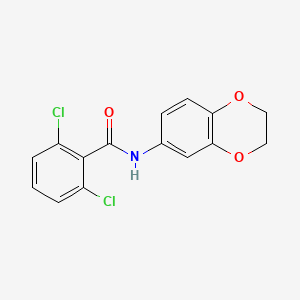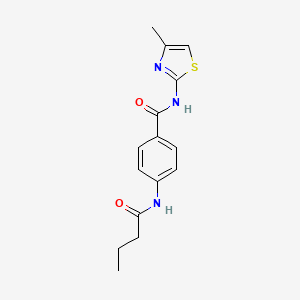
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C14H17NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a benzyl and an ethyl group, and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide typically begins with 4-methylbenzenesulfonyl chloride and ethylamine.
Reaction: The 4-methylbenzenesulfonyl chloride reacts with ethylamine in the presence of a base such as triethylamine to form N-ethyl-4-methylbenzenesulfonamide.
Benzylation: The N-ethyl-4-methylbenzenesulfonamide is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used, such as substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
- Acts as a protecting group for amines in multi-step synthesis.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized as a plasticizer in the production of polymers and resins.
- Employed as a stabilizer in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
N-Benzyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethyl group on the sulfonamide nitrogen.
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the benzyl group on the sulfonamide nitrogen.
N-Benzyl-N-methyl-4-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Uniqueness: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups on the sulfonamide nitrogen, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with specific molecular targets and improve its solubility and stability in various applications.
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
LZHKCTMEGAQCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)

![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)


![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
